molecular formula C24H16FN5O3 B2868202 2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207042-46-3

2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2868202
CAS No.: 1207042-46-3
M. Wt: 441.422
InChI Key: BWIGZUYNWKETRW-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyrimidinyl group: This step involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the pyrimidinyl moiety.

    Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Fluorination and benzamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions under appropriate conditions, leading to the formation of various cyclic derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

    Biology: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of significant interest for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-fluoro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.

    Other pyrazole derivatives: Compounds with a pyrazole core but different substituents can be compared to highlight the unique features of the target compound.

    Furan-containing compounds: The presence of the furan ring can be compared with other furan derivatives to understand its contribution to the overall properties of the compound.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O3/c25-17-10-5-4-9-16(17)23(32)27-21-13-19(20-11-6-12-33-20)29-30(21)24-26-18(14-22(31)28-24)15-7-2-1-3-8-15/h1-14H,(H,27,32)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGZUYNWKETRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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